4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorine atom, a methoxyphenyl group, a morpholinoethyl group, and a methylbenzenesulfonamide moiety, making it a unique molecule with diverse chemical properties.
Scientific Research Applications
4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the methoxyphenyl intermediate: This step involves the reaction of 3-methoxyphenylamine with an appropriate reagent to introduce the morpholinoethyl group.
Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-(3-methoxyphenyl)ethyl)aniline
- 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide
Uniqueness
4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-fluoro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4S/c1-15-12-17(21)6-7-20(15)28(24,25)22-14-19(23-8-10-27-11-9-23)16-4-3-5-18(13-16)26-2/h3-7,12-13,19,22H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHJYSMJKMHEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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